molecular formula C14H25NO3 B2554211 Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate CAS No. 2305253-29-4

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate

Cat. No.: B2554211
CAS No.: 2305253-29-4
M. Wt: 255.358
InChI Key: MFIBQEKACHQGKM-WJONMLJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperidine ring or the cyclobutane ring.

    Substitution: Various substituents can be introduced to the piperidine or cyclobutane rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups to the piperidine or cyclobutane rings.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

Uniqueness

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate is unique due to its specific ring structure, which can impart different chemical and biological properties compared to its analogs. The presence of the cyclobutane ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11/h10-11,15,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBQEKACHQGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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